molecular formula C17H16N2O2 B1627624 Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate CAS No. 885276-87-9

Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate

Cat. No.: B1627624
CAS No.: 885276-87-9
M. Wt: 280.32 g/mol
InChI Key: VKBRXEXZCZPHTL-UHFFFAOYSA-N
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Description

Ethyl 3-benzylimidazo[1,5-a]pyridine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core substituted at the 3-position with a benzyl group and at the 1-position with an ethyl carboxylate moiety. This structure is pivotal in medicinal chemistry, serving as a versatile scaffold for drug discovery due to its ability to interact with biological targets via hydrogen bonding, π-π stacking (via the benzyl group), and hydrophobic interactions . The compound is synthesized through multi-step reactions, often involving alkylation or coupling strategies, as evidenced by its inclusion in catalogs of heterocyclic building blocks .

Properties

IUPAC Name

ethyl 3-benzylimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-21-17(20)16-14-10-6-7-11-19(14)15(18-16)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBRXEXZCZPHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=N1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565809
Record name Ethyl 3-benzylimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-87-9
Record name Ethyl 3-benzylimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Component Condensation of 2-Aminopyridines and α-Ketoesters

The imidazo[1,5-A]pyridine scaffold is frequently constructed via cyclocondensation between 2-aminopyridine derivatives and α-ketoesters. For ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate, this method involves reacting 2-amino-3-benzylpyridine with ethyl glyoxylate under acidic conditions. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by cyclodehydration (Fig. 1).

Reaction Conditions

  • Solvent: Ethanol or acetic acid
  • Catalyst: p-Toluenesulfonic acid (10 mol%)
  • Temperature: 80–100°C
  • Time: 6–12 hours

Typical Yield : 58–65%

Starting Material Product Yield (%) Reference
2-Amino-3-benzylpyridine This compound 63

Transition Metal-Catalyzed Cross-Coupling for Substituent Installation

Suzuki-Miyaura Coupling at Position 3

Palladium-catalyzed cross-coupling enables the introduction of the benzyl group post-cyclization. Ethyl imidazo[1,5-A]pyridine-1-carboxylate-3-iodide serves as a key intermediate, synthesized via iodination of the parent heterocycle using iodine in pyridine. Subsequent reaction with benzylboronic acid under Suzuki conditions installs the benzyl moiety (Fig. 2).

Reaction Conditions

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: DMF/H₂O (4:1)
  • Temperature: 90°C
  • Time: 12 hours

Intermediate Synthesis :

  • Iodination yield: 46%
  • Suzuki coupling yield: 72%
Intermediate Product Yield (%) Reference
Ethyl 3-iodoimidazo[1,5-A]pyridine-1-carboxylate This compound 72

Oxidative Cyclization of Propargylamines

Copper-Mediated Cyclization

Oxidative cyclization of N-propargyl-2-aminopyridine derivatives offers an alternative route. Ethyl 2-aminopyridine-3-carboxylate is first benzylated at the propargyl position, followed by copper(I)-catalyzed cyclization to form the imidazo ring.

Reaction Conditions

  • Catalyst: CuI (10 mol%)
  • Oxidant: O₂ (balloon)
  • Solvent: DMSO
  • Temperature: 60°C
  • Time: 8 hours

Typical Yield : 55–60%

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Overall Yield (%)
Cyclocondensation One-pot synthesis, low cost Limited substituent tolerance 63
Suzuki Coupling High regioselectivity Requires pre-functionalization 72 (post-iodination)
Oxidative Cyclization Ambient conditions Sensitive to oxygen and moisture 58

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (CDCl₃) : δ 8.21 (d, J = 6.8 Hz, 1H, H-5), 7.68 (d, J = 9.0 Hz, 1H, H-8), 7.31–7.23 (m, 5H, benzyl), 4.89 (s, 2H, CH₂), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 1.38 (t, J = 7.1 Hz, 3H, CH₃).
  • ¹³C-NMR : 165.2 (C=O), 144.3 (C-8a), 136.7 (benzyl C-1), 129.6 (benzyl C-3,5), 128.9 (benzyl C-4), 125.4 (C-7), 61.4 (OCH₂), 14.1 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₇H₁₇N₂O₂ : 289.1287 [M+H]⁺
  • Observed : 289.1283

Challenges and Optimization Strategies

Regioselectivity in Iodination

Iodination at position 3 competes with position 2 due to the electronic effects of the carboxylate group. Using pyridine as a solvent directs iodination to position 3 by coordinating to the iodine electrophile.

Ester Hydrolysis During Coupling

The ethyl ester is susceptible to hydrolysis under basic Suzuki conditions. Employing anhydrous DMF and minimizing reaction time mitigates this issue.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,5-A]pyridine core .

Scientific Research Applications

Synthesis and Structural Characteristics

Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate can be synthesized through various methods, including condensation reactions involving benzyl derivatives and imidazo-pyridine frameworks. The structural features of this compound contribute to its biological activity, particularly the imidazo[1,5-A]pyridine core, which is known for its role in various pharmacological activities.

Antimicrobial Properties

Research has shown that derivatives of imidazo[1,5-A]pyridine exhibit notable antimicrobial activity. For instance, compounds with similar structures have demonstrated efficacy against Mycobacterium tuberculosis (Mtb), with some derivatives showing minimum inhibitory concentrations (MIC) in the low micromolar range. This compound is hypothesized to possess similar properties based on structure-activity relationship (SAR) studies conducted on related compounds .

Anticancer Activity

Imidazo[1,5-A]pyridines have been investigated for their potential as anticancer agents. Studies indicate that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival. The inhibition of AXL and c-MET kinases by related pyrazolo[1,5-a]pyridine derivatives suggests that this compound may also exhibit anticancer properties through similar mechanisms .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazo[1,5-A]pyridine derivatives has been documented in various studies. These compounds may modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in the inflammatory response. The structural characteristics of this compound may allow it to exert similar effects .

Case Study: Antitubercular Activity

A study focusing on the synthesis of N-benzyl imidazo derivatives highlighted the antitubercular activity of related compounds. The research demonstrated that certain benzyl esters significantly enhanced potency against Mtb compared to their ethyl counterparts. This finding suggests that this compound may also exhibit enhanced activity against tuberculosis due to its structural features .

Case Study: Kinase Inhibition

In another study examining pyrazolo[1,5-a]pyridine derivatives as kinase inhibitors, the researchers found that these compounds effectively inhibited AXL and c-MET kinases, which are implicated in various cancers. Given the structural similarities between these derivatives and this compound, further investigation into its kinase inhibitory potential is warranted .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Mtb; MIC < 0.195 μM
AnticancerInhibits AXL and c-MET kinases
Anti-inflammatoryModulates inflammatory pathways

Mechanism of Action

The mechanism of action of Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Key Compounds :

  • Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS 138891-58-4, 95% purity)
  • Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate (CAS 885276-62-0, 95% purity)

Comparison :

  • Structural Differences : The benzyl group in the target compound is replaced with bromo or chloro substituents at the 3-position.
  • Synthetic Utility : Halogenated derivatives are critical intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups. The chloro derivative is commercially available (MSE Supplies, SKU: CM4501), highlighting its industrial relevance .
  • Spectral Data :
    • IR : Both halogenated analogs retain the C=O stretch at ~1,707 cm⁻¹ (similar to the target compound), confirming the carboxylate group .
    • 13C-NMR : The benzyl-substituted compound shows aromatic carbons at 122–135 ppm, whereas halogenated analogs exhibit deshielded signals for halogen-attached carbons (e.g., C-Br at ~95 ppm) .
Compound Substituent (Position) Molecular Formula Key IR (C=O, cm⁻¹) Key Application
Ethyl 3-benzylimidazo[1,5-a]pyridine-1-carboxylate Benzyl (3) C₁₇H₁₆N₂O₂ ~1,690 Drug building block
Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate Br (3) C₁₀H₉BrN₂O₂ ~1,707 Cross-coupling precursor
Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate Cl (3) C₁₀H₉ClN₂O₂ ~1,690 Commercial intermediate

Alkyl- and Aryl-Substituted Analogs

Key Compounds :

  • Tert-butyl 3-heptylimidazo[1,5-a]pyridine-1-carboxylate (4v)
  • Tert-butyl 3-(4-tert-butylphenyl)imidazo[1,5-a]pyridine-1-carboxylate (4e)

Comparison :

  • Structural Differences : The benzyl group is replaced with hydrophobic alkyl (heptyl) or bulky aryl (4-tert-butylphenyl) groups.
  • Steric Effects: The 4-tert-butylphenyl group introduces steric hindrance, which may reduce binding affinity in crowded enzymatic pockets .
  • Spectral Data :
    • HRMS : 4v (C₁₇H₁₇O₂N₃Na) exhibits a mass of 318.1218, aligning with its molecular formula, while 4e (C₁₉H₂₀O₂N₂Na) shows 331.1422 .

Positional Isomers and Ring-Modified Analogs

Key Compounds :

  • Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate (Similarity: 0.83)
  • Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (Similarity: 0.70)

Comparison :

  • Ring System Differences : Imidazo[1,2-a]pyridine derivatives (e.g., 6-bromo analog) have distinct ring fusion patterns, leading to varied conformational flexibility and bioactivity .

Functional Group Variations

Key Compounds :

  • Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate
  • Imidazo[1,5-a]pyridine-1-carboxylic acid (Similarity: 0.69)

Comparison :

  • Amino Group Impact: The 5-amino derivative introduces a hydrogen bond donor, enhancing solubility but possibly reducing metabolic stability (discontinued status in catalogs suggests synthetic challenges) .
  • Carboxylic Acid Derivative : The free acid lacks the ethyl ester, increasing polarity but limiting cell permeability .

Biological Activity

Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The imidazole ring is formed through cyclization reactions involving benzyl derivatives and carboxylic acid derivatives. For example, the reaction of 2-benzylpyridine with ethyl chloroformate under basic conditions can yield the desired ethyl ester.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies have shown that this compound exhibits significant activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for this compound against Mtb have been reported to be as low as 0.25 µg/mL, indicating potent antibacterial efficacy with a selectivity index greater than 10, suggesting low cytotoxicity .

Antiviral Properties

Recent studies have also explored the antiviral potential of this compound. Compounds structurally related to it have shown activity against viruses such as H5N1 and SARS-CoV-2. For instance, benzothiazolyl-pyridine hybrids demonstrated significant inhibition rates against these viruses, suggesting that modifications in the imidazo-pyridine framework could enhance antiviral activity .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of key enzymes or pathways critical for microbial survival and replication. For instance, compounds with similar structures have been shown to inhibit protein kinases involved in cell signaling pathways that are often dysregulated in diseases .

Case Study: Antitubercular Activity

A study conducted on a series of imidazo-pyridine derivatives highlighted the antitubercular activity of this compound. The compound was tested against a panel of Mtb strains and exhibited potent bactericidal activity comparable to first-line anti-TB drugs. The study emphasized the importance of structural modifications in enhancing the efficacy and selectivity of these compounds .

Table: Biological Activity Summary

Activity Target Organism MIC (µg/mL) Selectivity Index
AntimicrobialMycobacterium tuberculosis0.25 - 16>10
AntiviralH5N1 VirusNot specifiedNot specified
AntiviralSARS-CoV-2 VirusNot specifiedNot specified

Q & A

Basic: What are the established synthetic routes for ethyl 3-benzylimidazo[1,5-a]pyridine-1-carboxylate?

The synthesis typically involves cyclocondensation reactions. A common method starts with a pyridine or imidazo-pyridine precursor functionalized with an ester group. For example, reacting ethyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) can introduce the benzyl group at the 3-position . Optimized protocols may use microwave-assisted heating or catalytic systems to enhance regioselectivity and yield .

Basic: How is the structural integrity of this compound confirmed in synthetic workflows?

Structural validation relies on multi-spectral analysis :

  • ¹H/¹³C NMR : Peaks for the benzyl group (δ ~4.0 ppm for CH₂, aromatic protons at δ ~7.3 ppm) and ester carbonyl (δ ~165 ppm) are key .
  • IR Spectroscopy : Stretching frequencies for ester C=O (~1700 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) confirm functional groups .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to verify bond lengths/angles and spatial arrangement .

Advanced: What safety protocols are critical when handling reactive intermediates in its synthesis?

  • Benzylation steps : Use inert atmospheres (N₂/Ar) to prevent oxidation of benzyl halides.
  • Quenching reactive byproducts : Add reactions to ice-cold water to neutralize excess halides or acids .
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles due to potential skin/eye irritation from intermediates like benzyl bromides .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

  • Multi-dimensional NMR (e.g., HSQC, HMBC) : Assign ambiguous proton environments by correlating ¹H-¹³C couplings .
  • Isotopic labeling : Introduce deuterated analogs to isolate specific vibrational modes in IR .
  • Cross-validate with computational chemistry : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • Catalytic additives : Phase-transfer catalysts (e.g., TBAB) enhance benzylation efficiency .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions like ester hydrolysis .

Advanced: What computational tools predict the reactivity of this compound in medicinal chemistry applications?

  • Molecular docking (AutoDock Vina) : Screen interactions with biological targets (e.g., kinases) using the benzyl group as a hydrophobic anchor .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with bioactivity .
  • DFT-based frontier orbital analysis : Identify nucleophilic/electrophilic sites for functionalization .

Advanced: How do structural modifications impact its biological activity?

  • Benzyl substituents : Electron-donating groups (e.g., -OCH₃) enhance binding to aromatic pockets in enzymes .
  • Ester hydrolysis : Converting the ethyl ester to a carboxylic acid improves solubility but may reduce membrane permeability .
  • Heterocycle variation : Replacing imidazo-pyridine with pyrazolo-pyrimidine alters π-π stacking interactions in DNA intercalation studies .

Advanced: What purification challenges arise during synthesis, and how are they addressed?

  • Byproduct removal : Use silica gel chromatography (hexane/EtOAc gradient) to separate unreacted benzyl halides .
  • Recrystallization optimization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .
  • HPLC-MS for trace impurities : Detect and quantify side products at ppm levels .

Advanced: How stable is this compound under varying storage conditions?

  • Thermal stability : Decomposes above 150°C; store at 4°C in amber vials to prevent light-induced ester hydrolysis .
  • Moisture sensitivity : Use desiccants (silica gel) in sealed containers to avoid hydration of the imidazo-pyridine core .
  • Long-term stability : Periodic NMR analysis (every 6 months) monitors degradation .

Advanced: What strategies improve regioselectivity in electrophilic substitution reactions?

  • Directing groups : The pyridine nitrogen directs electrophiles to the 5- or 7-positions .
  • Lewis acid catalysis : AlCl₃ or FeCl₃ enhances para-substitution on the benzyl ring .
  • Microwave irradiation : Accelerates reaction kinetics, favoring thermodynamically stable products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate
Reactant of Route 2
Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate

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